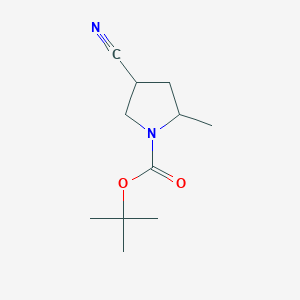
(2S,4S)-1-Boc-4-cyano-2-methylpyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4S)-1-Boc-4-cyano-2-methylpyrrolidine is a chiral compound with significant importance in organic chemistry and pharmaceutical research. The compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group, a cyano group, and a methyl group. Its stereochemistry is defined by the (2S,4S) configuration, indicating the specific spatial arrangement of its substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-1-Boc-4-cyano-2-methylpyrrolidine typically involves the following steps:
Starting Material: The synthesis often begins with a suitable pyrrolidine derivative.
Protection: The amino group of the pyrrolidine is protected using a tert-butoxycarbonyl (Boc) group.
Substitution: Introduction of the cyano group at the 4-position is achieved through nucleophilic substitution reactions.
Methylation: The 2-position is methylated using appropriate reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-1-Boc-4-cyano-2-methylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the cyano group.
Substitution: Nucleophilic and electrophilic substitution reactions are common for modifying the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction of the cyano group can produce primary amines.
Scientific Research Applications
(2S,4S)-1-Boc-4-cyano-2-methylpyrrolidine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its role in the development of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (2S,4S)-1-Boc-4-cyano-2-methylpyrrolidine involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The Boc group provides steric protection, allowing selective reactions at other sites on the molecule.
Comparison with Similar Compounds
Similar Compounds
(2S,4S)-1-Boc-4-hydroxy-2-methylpyrrolidine: Similar structure but with a hydroxy group instead of a cyano group.
(2S,4S)-1-Boc-4-amino-2-methylpyrrolidine: Contains an amino group at the 4-position.
(2S,4S)-1-Boc-4-iodo-2-methylpyrrolidine: Features an iodine atom at the 4-position.
Uniqueness
(2S,4S)-1-Boc-4-cyano-2-methylpyrrolidine is unique due to the presence of the cyano group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various bioactive compounds and materials.
Properties
Molecular Formula |
C11H18N2O2 |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
tert-butyl 4-cyano-2-methylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H18N2O2/c1-8-5-9(6-12)7-13(8)10(14)15-11(2,3)4/h8-9H,5,7H2,1-4H3 |
InChI Key |
PVSSRFOUDVSLLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN1C(=O)OC(C)(C)C)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


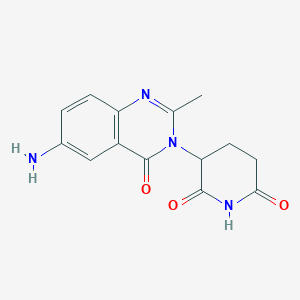
amine hydrochloride](/img/structure/B13462191.png)
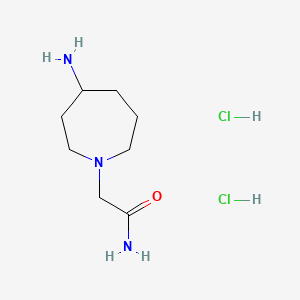
![1-[2-(Chloromethyl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B13462200.png)
![methyl(1-{4H,5H,6H,7H-thieno[2,3-c]pyridin-6-yl}propan-2-yl)amine](/img/structure/B13462201.png)
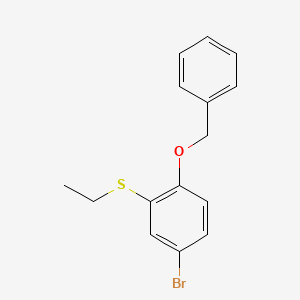
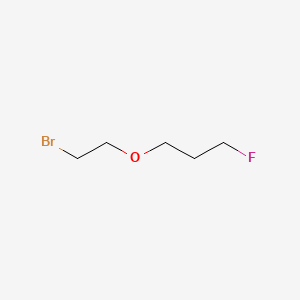
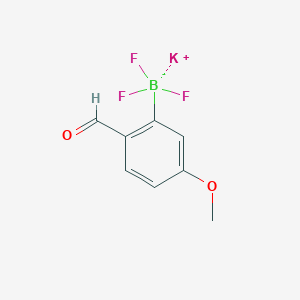
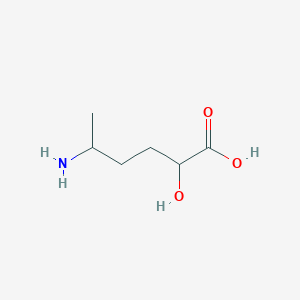
![1-methyl-N-[1-(4-{9-[(2,2,2-trifluoroethyl)carbamoyl]-9H-fluoren-9-yl}butyl)piperidin-4-yl]-3-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-4-carboxamide](/img/structure/B13462251.png)

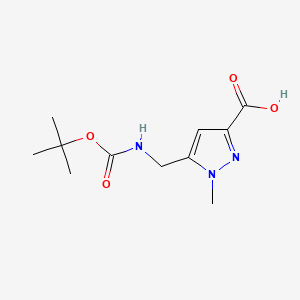
amino}-2-(2-fluorophenyl)aceticacid](/img/structure/B13462278.png)
amino}-5-methylhexanoic acid](/img/structure/B13462290.png)
